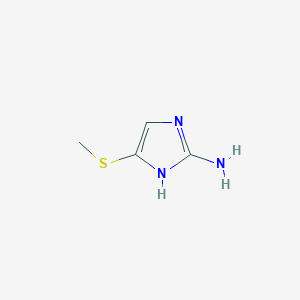
5-methylsulfanyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-2-amine, 5-(methylthio)- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methylthio group at the 5-position and an amino group at the 2-position, making it a unique derivative of imidazole. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a methylthio-substituted aldehyde in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, tautomerization, and cyclization, to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazol-2-amine, 5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-2-amine, 5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazol-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially less active in certain biological contexts.
5-Methylthio-1H-imidazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
2-Methylthio-1H-imidazole: The position of the methylthio group affects its reactivity and interaction with other molecules.
Uniqueness: 1H-Imidazol-2-amine, 5-(methylthio)- is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
186247-98-3 |
|---|---|
Molekularformel |
C4H7N3S |
Molekulargewicht |
129.19 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) |
InChI-Schlüssel |
QMBXWAIUELXFCM-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(N1)N |
Kanonische SMILES |
CSC1=CN=C(N1)N |
Synonyme |
1H-Imidazol-2-amine,4-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















